Isorauhimbine

描述

Synthesis Analysis

The synthesis of isorauhimbine and related compounds often involves multicomponent reactions (MCRs), which are efficient methods for constructing complex molecules from simpler ones. For instance, isonitrile-based MCRs have been utilized for the synthesis of heterocycles, a class of compounds that this compound belongs to. Such synthetic approaches are pivotal for generating diverse molecular architectures found in natural products and pharmaceuticals (Zhu, 2003).

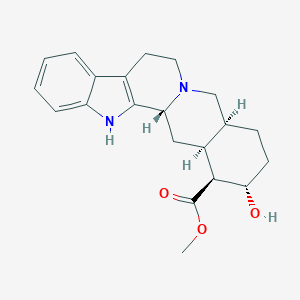

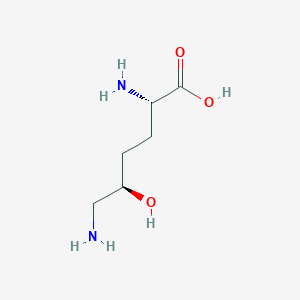

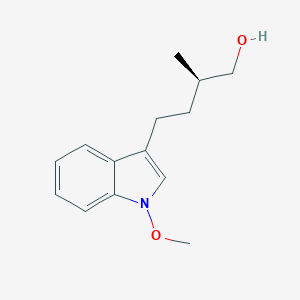

Molecular Structure Analysis

The molecular structure of this compound is characterized by specific functional groups and a core structure that influences its chemical behavior and biological activity. Understanding the molecular framework is crucial for exploring its reactivity and for designing derivatives with enhanced properties. Advanced analytical techniques, including NMR and mass spectrometry, are typically employed to elucidate the structural features of this compound and its synthetic analogs.

Chemical Reactions and Properties

This compound participates in various chemical reactions, reflecting its reactivity towards different reagents and conditions. Studies on this compound analogs, such as isoprostanes, highlight the importance of carbocyclic annulations and free-radical cyclizations in synthesizing cyclopentane rings, which are integral to this compound's structure (Durand et al., 2004).

科学研究应用

抗糖尿病潜力

在异黄荚的成分中发现的异黄荚碱已被研究作为一种抗糖尿病药物的潜在性。使用醛糖还原酶和胰岛素受体蛋白的体外对接研究表明,异黄荚碱表现出显著的结合能量,表明在异黄荚的成分中具有强效的抗糖尿病效果(Aleykutty & Akhila, 2012)。

抗癌特性

对含有异黄荚碱的异黄荚的研究突显了其在癌症治疗中的潜力。具体而言,异黄荚碱与血管内皮生长因子受体-2(VEGFR-2)展示了有希望的相互作用,VEGFR-2是血管生成的关键调节因子,也是抗癌治疗中的靶点。这表明异黄荚碱在开发新的抗血管生成剂用于癌症治疗中可能发挥作用(Rahman & Ahmed, 2022)。

药理学和生化特性

异黄荚碱的药理学和生化特性一直备受关注,特别是其与各种生物受体和酶的相互作用。研究探讨了其与中枢神经系统的潜在相互作用和影响,暗示了一系列药理活性(Lambert et al., 1978)。

降脂活性

异黄荚碱已被研究其降脂活性。包含异黄荚碱的异黄荚乙醇提取物在动物模型中显示出明显的血浆脂质水平降低,表明在管理高脂血症及相关疾病中可能发挥作用(Chakrabarti et al., 2002)。

与α2-肾上腺素受体的相互作用

异黄荚碱已被研究其与α2-肾上腺素受体的相互作用。对人类淋巴细胞的研究表明存在α2-肾上腺素受体,异黄荚碱可能在此发挥作用。这为其在各种生理和药理过程中的作用机制提供了见解(Titinchi & Clark, 1984)。

作用机制

Target of Action

Isorauhimbine, also known as 3-Epiisoyohimbine, is an alkaloid derived from Rauvolfia serpentina It is known to exhibit anticancer, anti-inflammatory, and antimicrobial activities

Mode of Action

The exact mode of action of this compound is not well-documented. Given its reported activities, it is likely that this compound interacts with multiple targets, leading to a variety of cellular responses. The compound’s anticancer, anti-inflammatory, and antimicrobial effects suggest that it may interact with targets involved in cell proliferation, immune response, and microbial growth .

Biochemical Pathways

Given its reported biological activities, it is plausible that this compound may influence pathways related to cell growth, inflammation, and microbial metabolism .

Result of Action

Its reported anticancer, anti-inflammatory, and antimicrobial activities suggest that it may induce changes in cell proliferation, immune response, and microbial growth .

属性

IUPAC Name |

methyl (1R,15S,18S,19S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15+,17-,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGXFZZNTVWLAY-RIEHRDFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H](CC[C@H]2[C@@H]1C[C@@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

483-09-0 | |

| Record name | 3-Epiisoyohimbine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the natural sources of Isorauhimbine?

A1: this compound has been identified and isolated from the roots of Rauwolfia vomitoria []. It is also found as a constituent of Rauwolfia serpentina, a plant traditionally used for medicinal purposes [].

Q2: What is the potential of this compound in cancer therapy?

A2: Research suggests that this compound exhibits strong binding affinity to Poly (ADP-ribose) polymerase-1 (PARP-1) []. PARP-1 is considered a promising target for developing new cancer therapies. Molecular docking studies indicate that this compound interacts with PARP-1 through hydrogen bonds and hydrophobic interactions []. This suggests potential for this compound as a lead compound in developing novel anticancer drugs.

Q3: Were there any other compounds isolated from Rauwolfia vomitoria alongside this compound?

A3: Yes, a total of fifteen indole alkaloids were isolated from the roots of Rauwolfia vomitoria, including this compound []. Some of the other identified alkaloids include Reserpine, Tetrahydroalstonine, Isosandwicine, Ajmaline, Sandwicine, Yohimbine, and Mitraphylline []. This highlights the rich phytochemical diversity of Rauwolfia vomitoria.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Octyloxy)phenyl]pyrimidin-5-OL](/img/structure/B44567.png)

![(2R,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester](/img/structure/B44588.png)

![1,4-Benzenedicarboxylic acid, bis[4-(ethenyloxy)butyl] ester](/img/structure/B44591.png)

![alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet](/img/structure/B44593.png)